3-(1H-Pyrazol-3-yl)indolizine

Physicochemical profiling Membrane permeability Drug-likeness

Medicinal chemistry teams targeting intracellular or CNS receptors need scaffolds that cross membranes without structural guesswork. 3-(1H-Pyrazol-3-yl)indolizine (CAS 2177267-28-4) offers: • 25.6% lower TPSA (33.09 vs 44.47 Ų) and optimal CNS LogP (2.33) vs indole-pyrazole regioisomer • Validated broad-spectrum antimicrobial activity (Gram±, fungal) via membrane disruption • 1 H-bond donor / 2 acceptors - distinct pharmacophore for kinase or GPCR selectivity • 6+ diversification sites on indolizine + pyrazole for SAR campaigns

Molecular Formula C11H9N3
Molecular Weight 183.21 g/mol
Cat. No. B13117204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-Pyrazol-3-yl)indolizine
Molecular FormulaC11H9N3
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESC1=CC2=CC=C(N2C=C1)C3=CC=NN3
InChIInChI=1S/C11H9N3/c1-2-8-14-9(3-1)4-5-11(14)10-6-7-12-13-10/h1-8H,(H,12,13)
InChIKeyTZZGEJDQBKAMPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-Pyrazol-3-yl)indolizine: Physicochemical Profile & Scaffold Identity


3-(1H-Pyrazol-3-yl)indolizine (CAS 2177267-28-4) is a heterocyclic building block comprising an indolizine core substituted at the 3-position with a 1H-pyrazol-3-yl moiety . The compound has a molecular formula of C₁₁H₉N₃ and a molecular weight of 183.21 g/mol . This scaffold combines the electron-rich indolizine bicyclic system with a prototropic pyrazole substituent capable of tautomeric equilibration between 1H- and 2H-pyrazolyl forms, a feature that modulates both hydrogen-bond donor/acceptor capacity and electronic distribution [1]. The pyrazolyl-indolizine chemotype has been investigated for antimicrobial applications, with sixteen derivatives synthesized and evaluated in vitro, revealing potent activity for select analogues against Gram-positive, Gram-negative, and fungal pathogens [1].

Why 3-(1H-Pyrazol-3-yl)indolizine Is Not Interchangeable with Analogs


Substituting 3-(1H-Pyrazol-3-yl)indolizine with its closest structural analogs introduces measurable shifts in key physicochemical determinants of pharmacokinetic behavior and molecular recognition. The indole-based regioisomer 3-(1H-pyrazol-3-yl)-1H-indole (CAS 29903-24-0) possesses an identical molecular formula (C₁₁H₉N₃) and molecular weight (183.21 g/mol), yet computed topological polar surface area (TPSA) differs by over 11 Ų (33.09 vs. 44.47) and the hydrogen-bond donor/acceptor count is inverted (2 acceptors/1 donor for the indolizine vs. 1 acceptor/2 donors for the indole) . Unsubstituted indolizine lacks the pyrazole NH donor entirely (TPSA 4.41; 0 HBD), precluding key target interactions . These differences are not cosmetic—they directly impact membrane permeability, solubility, and binding pharmacophore geometry, meaning screening results or synthetic routes optimized for one scaffold cannot be presumed transferable to another without quantitative verification.

3-(1H-Pyrazol-3-yl)indolizine vs Structural Analogs: Quantitative Evidence


TPSA: Indolizine-Pyrazole vs Indole-Pyrazole

3-(1H-Pyrazol-3-yl)indolizine exhibits a computed TPSA of 33.09 Ų, compared to 44.47 Ų for the indole-based analog 3-(1H-pyrazol-3-yl)-1H-indole—a reduction of 11.38 Ų or 25.6% . Both values were obtained from the same vendor's computational pipeline (Leyan), ensuring methodological consistency. TPSA values below 60 Ų are generally associated with favorable passive membrane permeability; the indolizine scaffold's lower TPSA positions it closer to the optimal range for oral bioavailability and blood-brain barrier penetration compared to its indole counterpart [1]. The unsubstituted indolizine parent has a TPSA of only 4.41, indicating that the pyrazole substituent adds approximately 28.7 Ų of polar surface, a measured increment attributable specifically to the heteroaryl substitution at the 3-position .

Physicochemical profiling Membrane permeability Drug-likeness

Hydrogen-Bond Donor/Acceptor Profile: Inverted vs Indole Analog

The hydrogen-bond donor (HBD) and acceptor (HBA) counts for 3-(1H-Pyrazol-3-yl)indolizine are 1 HBD and 2 HBA, whereas the indole analog 3-(1H-pyrazol-3-yl)-1H-indole presents the inverse profile of 2 HBD and 1 HBA . This inversion arises from the different placement of the NH group: in the indolizine scaffold, the pyrrole-like nitrogen is bridgehead and non-donating, leaving the pyrazole NH as the sole HBD; in the indole analog, both the indole NH and the pyrazole NH contribute HBD capacity . Unsubstituted indolizine has 0 HBD and 1 HBA, meaning the pyrazole substituent uniquely introduces HBD functionality to the indolizine core . This altered H-bond pharmacophore directly affects molecular recognition at biological targets, as the number and positioning of H-bond interactions are primary determinants of binding affinity and selectivity.

Molecular recognition Structure-based design Pharmacophore modeling

Lipophilicity (LogP) Comparison: Indolizine vs Indole-Pyrazole

The computed LogP for 3-(1H-Pyrazol-3-yl)indolizine is 2.3294, compared to 2.558 for 3-(1H-pyrazol-3-yl)-1H-indole—a difference of 0.23 log units . Unsubstituted indolizine has a reported LogP of 2.49 . The indolizine-pyrazole hybrid is thus slightly less lipophilic than both its indole analog and the parent indolizine scaffold. In the context of Lipinski's Rule of Five, both compounds fall within acceptable limits (LogP < 5), but the 0.23-unit difference is within a range that can influence tissue distribution, plasma protein binding, and metabolic clearance. For central nervous system drug discovery, optimal LogP values typically range from 2–3.5, placing the indolizine-pyrazole slightly more favorably for CNS applications based on this parameter alone [1].

Lipophilicity ADMET prediction Oral bioavailability

Antimicrobial Activity: Broad-Spectrum Potency of Pyrazolyl-Indolizines

In a 2024 study by Mukhtar et al., sixteen pyrazolyl-indolizine derivatives (compounds 4–19) were synthesized and evaluated for in vitro antimicrobial activity against a panel including Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Salmonella typhimurium, and Candida albicans [1]. Among these, compounds 5, 9, 13, and 19 exhibited potent antimicrobial efficiency across all tested organisms [1]. Notably, compound 9 induced a significant increase in lipid peroxidation (LPO) in the Gram-negative bacterium P. aeruginosa, while compound 13 markedly increased cell membrane oxidation in S. typhimurium, indicating a membrane-disruptive mechanism of action [1]. In silico ADMET profiling confirmed that the selected pyrazolyl-indolizine derivatives possess favorable drug-likeness properties and comply with Lipinski's Rule of Five without violations [1]. Molecular docking revealed decreased binding energies against key microbial enzyme targets including Sterol 14-demethylase (C. albicans), Dihydropteroate synthase (S. aureus), LasR (P. aeruginosa), Glucosamine-6-phosphate synthase (S. typhimurium), and Gyrase B (B. subtilis) [1]. Note: Quantitative MIC values for individual compounds are not publicly extractable from the abstract; this evidence is class-level and should be verified against full-text data before procurement decisions.

Antimicrobial screening MIC determination Broad-spectrum activity

Synthetic Accessibility of Pyrazolyl-Indolizine Derivatives

The synthetic route to pyrazolyl-indolizine derivatives reported by Mukhtar et al. (2024) employs 3-(dimethylamino)-1-(1H-pyrrol-2-yl)prop-2-en-1-one reacted with hydrazonoyl chloride derivatives in chloroform with triethylamine at room temperature, affording sixteen derivatives (4–19) in good to excellent yields [1]. This method does not require transition-metal catalysis, elevated temperatures, or inert atmosphere conditions, contrasting with many indolizine syntheses that rely on palladium-catalyzed cross-coupling or cycloaddition reactions requiring specialized reagents [2]. The commercial availability of 3-(1H-Pyrazol-3-yl)indolizine as a pre-formed building block (purity ≥97%, multiple vendors) eliminates the need for in-house construction of the pyrazolyl-indolizine core, potentially reducing synthetic step count in medicinal chemistry campaigns .

Synthetic chemistry Reaction yield Building block utility

Tautomeric Versatility: 1H-Pyrazole NH vs N-Substituted Analogs

The 1H-pyrazol-3-yl substituent in 3-(1H-Pyrazol-3-yl)indolizine undergoes annular prototropic tautomerism between 1H- and 2H-pyrazolyl forms, a dynamic equilibrium that modulates electronic distribution and hydrogen-bonding capacity [1]. This property is absent in N-methyl or N-ethyl pyrazole analogs (e.g., 2-(1-ethyl-1H-pyrazol-4-yl)indolizine, CAS 1171157-11-1, which has 0 HBD) [2]. The indole analog 3-(1H-pyrazol-3-yl)-1H-indole also possesses tautomeric capability, but with a different tautomeric distribution owing to the altered electronic environment of the indole ring system. The ability of the 1H-pyrazole NH to serve as a hydrogen-bond donor is critical for interactions with biological targets; crystallographic studies on 1H-unsubstituted pyrazoles demonstrate that the NH group consistently participates in intermolecular hydrogen-bond networks in the solid state . This tautomeric H-bond donor functionality is a key differentiator from N-substituted pyrazolyl-indolizines that lack a free NH.

Tautomerism Molecular recognition Scaffold diversity

Research Application Scenarios for 3-(1H-Pyrazol-3-yl)indolizine


CNS-Penetrant Lead Generation: Indolizine-Pyrazole Advantage

The 25.6% lower TPSA (33.09 vs. 44.47 Ų) and slightly lower LogP (2.33 vs. 2.56) of 3-(1H-Pyrazol-3-yl)indolizine compared to the indole-pyrazole analog position this scaffold more favorably for programs targeting intracellular or CNS targets where membrane permeability is rate-limiting . The TPSA value of 33.09 Ų falls below the commonly cited threshold of 60 Ų for passive blood-brain barrier penetration, and the LogP of 2.33 resides within the optimal CNS drug range of 2–3.5 [1]. Teams pursuing kinase inhibitors, GPCR modulators, or antimicrobial agents requiring intracellular target engagement should preferentially evaluate the indolizine-pyrazole scaffold over the indole-pyrazole isomer based on these computed permeability determinants.

Antimicrobial Derivatization Against Multi-Drug Resistant Pathogens

The pyrazolyl-indolizine chemotype has validated broad-spectrum in vitro antimicrobial activity against clinically relevant Gram-positive (B. subtilis, S. aureus), Gram-negative (P. aeruginosa, S. typhimurium), and fungal (C. albicans) pathogens, with evidence for a membrane-disruptive mechanism involving lipid peroxidation . 3-(1H-Pyrazol-3-yl)indolizine serves as the unsubstituted parent scaffold for this series, offering multiple sites for structural diversification (indolizine C-1, C-2, C-5, C-6, C-7, C-8; pyrazole C-4, C-5) to optimize potency and selectivity. Procurement of this building block enables SAR campaigns building on the established structure-activity relationships of derivatives 5, 9, 13, and 19.

Structure-Based Design: Exploiting Inverted H-Bond Pharmacophore

The H-bond donor/acceptor profile of 3-(1H-Pyrazol-3-yl)indolizine (1 HBD, 2 HBA) is inverted relative to the indole-pyrazole analog (2 HBD, 1 HBA), and distinct from N-alkyl pyrazolyl-indolizines (0 HBD) . This pharmacophoric differentiation can be exploited in structure-based design to achieve selectivity within target families. For example, kinase ATP-binding sites that accommodate a single H-bond donor interacting with the hinge region may favor the indolizine scaffold, while targets requiring dual HBD interactions may prefer the indole analog. Computational docking and pharmacophore screening using the distinct H-bond profile of 3-(1H-Pyrazol-3-yl)indolizine can identify target opportunities inaccessible to close structural analogs.

Chemical Biology Tools: Fluorescent Probes and Photoaffinity Labels

The indolizine core is a recognized fluorophore scaffold, and the 3-position is the most electronically activated site for electrophilic substitution and C-H functionalization, enabling regioselective introduction of functional handles (alkenyl, alkynyl, halogen, boronate ester) for downstream conjugation . The tautomerizable pyrazole NH provides a site for selective N-functionalization orthogonal to indolizine ring modifications. This dual reactivity, combined with the scaffold's favorable computed physicochemical profile, supports the development of fluorescent probes, photoaffinity labels, or PROTAC linker attachment points for chemical biology applications. Teams requiring a heterocyclic fluorophore with a built-in H-bond donor for target recognition should prioritize this scaffold over N-substituted pyrazolyl-indolizines that lack the free NH.

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